molecular formula C18H17NO2 B3327153 7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one CAS No. 31786-96-6

7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one

Cat. No. B3327153
CAS RN: 31786-96-6
M. Wt: 279.3 g/mol
InChI Key: DRBCCIKMQGBWPR-UHFFFAOYSA-N
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Description

The compound “7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one” is a derivative of coumarin . Coumarin derivatives are known for their utility in the development of new materials, such as fluorescence materials and analytical reagents .


Molecular Structure Analysis

The crystal structure of 7-(dimethylamino)-3-phenylcoumarin, a similar compound, has been reported . It crystallizes in the space group P2 1/a with cell parameters a= 15.290(3)Å, b= 6.5298(14)Å, c= 27.551(6)Å, β= 105.054(13)°, Z= 8, and V= 2656.2(9)Å3 . The structure contains two crystallographically independent molecules (A and B). The coumarin rings make angles of 35.2(1)° for 1A and 33.4(1)° for 1B with phenyl groups .

Safety and Hazards

The safety data sheet for 4-(Dimethylamino)benzaldehyde, a related compound, indicates that it may cause an allergic skin reaction . It is advised to avoid breathing dust, avoid contact with skin, eyes, or clothing, and to ensure adequate ventilation .

properties

IUPAC Name

7-(dimethylamino)-4-methyl-3-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-15-10-9-14(19(2)3)11-16(15)21-18(20)17(12)13-7-5-4-6-8-13/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBCCIKMQGBWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720868
Record name 7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one

CAS RN

31786-96-6
Record name 7-(Dimethylamino)-4-methyl-3-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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